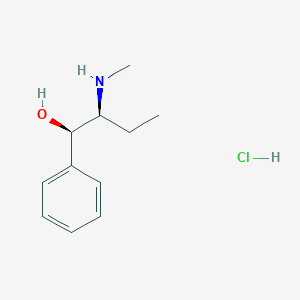![molecular formula C53H80N20O18 B594218 N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide CAS No. 1042405-14-0](/img/structure/B594218.png)
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Übersicht
Beschreibung
The compound “N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide” is a complex peptide. It contains multiple amino acids such as valine (Val), alanine (Ala), aspartic acid (Asp), norvaline (Nor), and arginine (Arg). The compound also includes 2-aminobenzoyl (Abz) and 2,4-dinitrophenyl (Dnp) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve solid-phase peptide synthesis methodology, a common approach for creating complex peptides . The essential feature of this procedure is the synthesis of an N-Boc or Fmoc derivative of glutamic acid with the alpha-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), which provides the quencher moiety attached to the C-terminus of the substrate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple amino acids and the 2-aminobenzoyl and 2,4-dinitrophenyl groups . Each amino acid in the peptide sequence contributes to the overall structure, and the presence of the Abz and Dnp groups could influence the compound’s fluorescence properties .Chemical Reactions Analysis
The compound could potentially be used as a substrate in enzymatic reactions, particularly protease reactions . Upon cleavage by a protease, the fluorescence of the compound would increase due to the separation of the Abz and Dnp groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. The presence of multiple amino acids would contribute to its solubility, stability, and overall chemical behavior. The Abz and Dnp groups could confer fluorescent properties to the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing various aminoacyl derivatives, with studies describing the synthesis of derivatives like glycyl, alanyl, valyl, and glutamyl derivatives of specific amino compounds. For example, Cowley, Hough, and Peach (1971) synthesized derivatives including L-valyl and L-glutamyl, highlighting the process and characteristics of these derivatives (Cowley, Hough, & Peach, 1971).
Peptide Synthesis
There is significant interest in peptide synthesis involving various amino acids, including valyl and alanyl. Wünsch, Wendlberger, and Thamm (1971) and Bodanszky and Williams (1967) both contributed to synthesizing sequences of peptides, integrating amino acids like L-valyl and L-alanyl, demonstrating the steps and outcomes in peptide chain synthesis (Wünsch, Wendlberger, & Thamm, 1971); (Bodanszky & Williams, 1967).
Physiological Roles and Applications
In research exploring the physiological roles of peptides and amino acids, Bodnaryk and Levenbook (1968) identified various peptides, including l-valyl-alpha-l-lysine, in the larvae of the blowfly Phormia regina, suggesting the presence and significance of these compounds in biological systems (Bodnaryk & Levenbook, 1968).
Enzyme Interactions
Studies like those by Gossrau (1977) have explored the interaction of various peptides with enzymes. This research is vital for understanding how specific peptide compounds, including those containing L-alanyl and L-valyl, interact with enzymes in biological systems (Gossrau, 1977).
Receptor Antagonists and Medicinal Chemistry
Research in medicinal chemistry, such as the work by Alig et al. (1992), has explored the development of receptor antagonists using peptide sequences. This research often involves synthesizing and characterizing compounds containing amino acid derivatives, providing insights into their potential therapeutic applications (Alig et al., 1992).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N20O18/c1-5-10-32(65-49(85)36(24-40(75)76)69-43(79)27(4)64-51(87)42(26(2)3)71-44(80)29-11-6-7-12-30(29)54)46(82)66-34(14-9-20-63-53(58)59)48(84)70-37(25-41(77)78)50(86)67-33(13-8-19-62-52(56)57)47(83)68-35(17-18-39(55)74)45(81)61-22-21-60-31-16-15-28(72(88)89)23-38(31)73(90)91/h6-7,11-12,15-16,23,26-27,32-37,42,60H,5,8-10,13-14,17-22,24-25,54H2,1-4H3,(H2,55,74)(H,61,81)(H,64,87)(H,65,85)(H,66,82)(H,67,86)(H,68,83)(H,69,79)(H,70,84)(H,71,80)(H,75,76)(H,77,78)(H4,56,57,62)(H4,58,59,63)/t27-,32-,33-,34-,35-,36-,37-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQJSEVHWOLFEV-FIXJGUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N20O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)
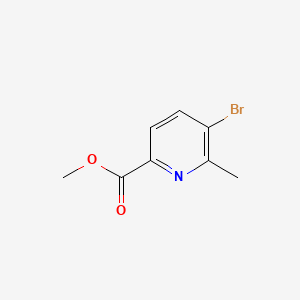
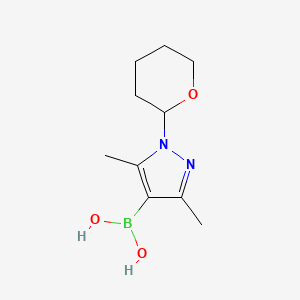
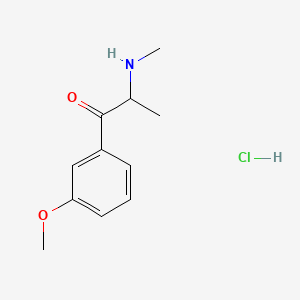
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)
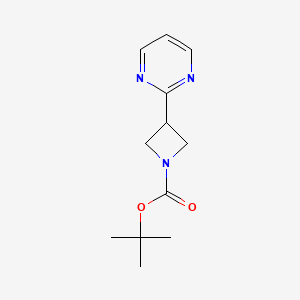


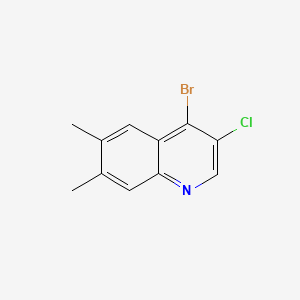
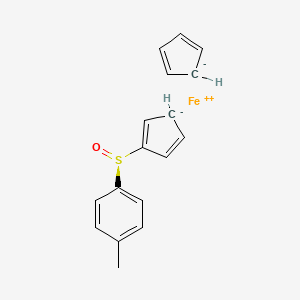
![Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride](/img/structure/B594160.png)
